1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Catalog No.
S13168914
CAS No.
107658-74-2
M.F
C17H13ClFN3O2
M. Wt
345.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)...

CAS Number

107658-74-2

Product Name

1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

IUPAC Name

2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.8 g/mol

InChI

InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)17(24,9-22-11-20-10-21-22)16(23)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2

InChI Key

ZDMJSMXODFSXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C(=O)C3=CC=C(C=C3)F)O)Cl

1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound characterized by its unique structural features. This compound includes a propanone backbone, a hydroxyl group, and a triazole ring, which contribute to its chemical reactivity and biological activity. The presence of both chlorophenyl and fluorophenyl groups enhances its potential interactions in biological systems, making it a subject of interest in medicinal chemistry.

Typical of ketones and substituted phenolic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The triazole ring can participate in condensation reactions with other electrophiles.

The biological activity of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is notable due to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Potential effectiveness against certain bacterial strains.
  • Antitumor Activity: Investigated for its ability to inhibit cancer cell proliferation.
  • Neurotransmitter Modulation: Possible interactions with neurotransmitter systems, indicating stimulant or depressant effects depending on the context.

The synthesis of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available chlorobenzene derivatives and fluorobenzene derivatives.
  • Formation of the Propanone Backbone: Utilizing acylation methods to introduce the propanone structure.
  • Hydroxylation: Introducing the hydroxyl group via hydroxylation reactions using reagents like boron trifluoride etherate.
  • Triazole Formation: The triazole ring can be synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

This compound has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases due to its unique structure and biological activity.
  • Chemical Research: Used as a reagent or intermediate in organic synthesis.
  • Agricultural Chemistry: Potential use as an agrochemical due to its biological activity against pests or pathogens.

Studies focusing on the interactions of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- with various biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas include:

  • Receptor Binding Studies: Evaluating how this compound binds to neurotransmitter receptors or other cellular targets.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo and its potential metabolites' effects.

Several compounds share structural similarities with 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-. These include:

Compound NameStructureUnique Features
2-Chloro-1-(4-fluorophenyl)propan-1-oneStructureLacks the hydroxyl and triazole groups; simpler structure
1-(3-Chlorophenyl)-2-hydroxypropan-1-oneStructureContains a hydroxyl group but lacks the triazole ring
BupropionStructureAntidepressant properties; different functional groups

These compounds highlight the uniqueness of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- due to its specific combination of functional groups that may confer distinct biological activities and chemical properties.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

345.0680325 g/mol

Monoisotopic Mass

345.0680325 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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